![molecular formula C23H24N6O3 B2982543 (E)-2-amino-1-((3-methoxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836633-27-3](/img/structure/B2982543.png)
(E)-2-amino-1-((3-methoxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-amino-1-((3-methoxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C23H24N6O3 and its molecular weight is 432.484. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (E)-2-amino-1-((3-methoxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a pyrroloquinoxaline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The structure of the compound features a pyrrolo[2,3-b]quinoxaline core, which is known for its diverse biological activities. The presence of methoxy groups and an amine substituent enhances its lipophilicity and potential interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of pyrroloquinoxaline exhibit significant anticancer properties. For instance, studies have shown that similar compounds demonstrate selective cytotoxicity against various cancer cell lines, including HepG2 (liver), SK-OV-3 (ovarian), and PC-3 (prostate) cells. The mechanism of action is often linked to the inhibition of key enzymes involved in cancer cell proliferation, such as DNA topoisomerases and vascular endothelial growth factor receptors (VEGFR) .
Table 1: Cytotoxicity of Pyrroloquinoxaline Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound 29 | HepG2 | 0.071 | VEGFR inhibition |
Compound 32 | SK-OV-3 | 0.126 | Topoisomerase inhibition |
Compound 29 | PC-3 | 0.164 | Apoptosis induction |
Antimicrobial Activity
In addition to anticancer effects, certain pyrroloquinoxaline derivatives have shown promising antimicrobial activity. For example, the compound has been evaluated for its efficacy against Mycobacterium tuberculosis (Mtb) with a notable minimum inhibitory concentration (MIC). The structure-activity relationship (SAR) studies suggest that modifications in the substituents can enhance or diminish this activity .
Table 2: Antimicrobial Efficacy
Compound | Pathogen | MIC (µg/mL) | Selectivity Index |
---|---|---|---|
Compound 29 | Mtb H37Ra | 3.91 | >10 |
Compound 32 | E. coli | 125 | <10 |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various kinases and topoisomerases, disrupting critical pathways in cancer cell survival and proliferation.
- Induction of Apoptosis : Interaction with VEGFR leads to apoptosis in sensitive cancer cell lines, highlighting its potential as an anticancer agent.
- Antimycobacterial Mechanism : The specific interaction with Mtb suggests a unique pathway that may involve disruption of bacterial metabolism or replication processes.
Case Studies
Several case studies have documented the therapeutic potential of related compounds:
- Case Study 1 : A study on a similar pyrroloquinoxaline derivative demonstrated significant tumor reduction in xenograft models when administered at specific dosages, supporting its potential for clinical application .
- Case Study 2 : Another investigation focused on the antimicrobial properties revealed that modifications to the methoxy groups could enhance activity against resistant strains of bacteria .
Propriétés
IUPAC Name |
2-amino-1-[(E)-(3-methoxyphenyl)methylideneamino]-N-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O3/c1-31-12-6-11-25-23(30)19-20-22(28-18-10-4-3-9-17(18)27-20)29(21(19)24)26-14-15-7-5-8-16(13-15)32-2/h3-5,7-10,13-14H,6,11-12,24H2,1-2H3,(H,25,30)/b26-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYRDKRQFBTJCW-VULFUBBASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=CC=C4)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=CC=C4)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.